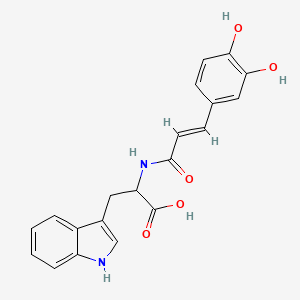

N-咖啡酰色氨酸

描述

N-Caffeoyltryptophan is a chemical compound with the molecular formula C20H18N2O5 . It is also known by other names such as Javamide-II . It is found in coffee and has been studied for its potential health effects .

Synthesis Analysis

N-Caffeoyltryptophan has been isolated from coffee extract through a process involving fractionation using High-Performance Liquid Chromatography (HPLC) and screening using a Sirt1/2 inhibition assay . The compound was then chemically synthesized for further study .Molecular Structure Analysis

The molecular structure of N-Caffeoyltryptophan was determined using Nuclear Magnetic Resonance (NMR) spectroscopy . It has a molecular weight of 366.37 .Chemical Reactions Analysis

N-Caffeoyltryptophan has been studied for its inhibitory effects on Sirt1/2, proteins involved in cellular regulation . It has been found to inhibit Sirt2 more effectively than Sirt1 .Physical And Chemical Properties Analysis

N-Caffeoyltryptophan is a white to off-white solid . It has a molecular weight of 366.37 and a molecular formula of C20H18N2O5 .科学研究应用

抗氧化活性

N-咖啡酰色氨酸已被证明具有显著的抗氧化活性。大西等人(1998年)的研究表明,N-咖啡酰色氨酸对DPPH自由基的清除活性优于dl-α-生育酚或抗坏血酸。它还抑制了亚油酸形成共轭二烯的过程,表明它可能在人类饮食中起着天然抗氧化剂的作用,并且可能干预由自由基机制介导的毒理过程(Ohnishi et al., 1998)。

对人类角质细胞和肝细胞的影响

Hensel等人(2007年)的研究发现,N-咖啡酰色氨酸酰胺显著刺激了人类肝细胞(HepG2)的线粒体活性和增殖速率。它还增加了人类角质细胞的增殖,表明在细胞生理学中可能发挥潜在作用(Hensel et al., 2007)。

对sirtuin酶和p53-乙酰化的影响

Park(2016年)对N-咖啡酰色氨酸对THP-1细胞中sirtuin酶和p53-乙酰化的影响进行了研究。N-咖啡酰色氨酸(作为Javamide-II)显示出对sirtuin1、2和3酶的抑制活性,并增加了细胞中总乙酰化水平和p53的乙酰化水平,表明其对细胞调节可能产生影响(Park, 2016)。

在神经退行性疾病中的潜在作用

Park(2015年)的研究表明,N-咖啡酰色氨酸(Javamide-II)可能在几种人类疾病中发挥作用,包括神经退行性疾病。这种化合物被确定为潜在的sirtuin2抑制剂,并可能有助于在阿尔茨海默病等疾病中恢复认知功能(Park, 2015)。

帕金森病的生物标志物

在帕金森病的背景下,由波多野等人(2015年)进行的研究确定了代谢谱的变化,包括色氨酸及其衍生物如N-咖啡酰色氨酸的水平。这些变化可能是与疾病发病和进展相关的潜在生物标志物(Hatano et al., 2015)。

安全和危害

属性

IUPAC Name |

2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O5/c23-17-7-5-12(9-18(17)24)6-8-19(25)22-16(20(26)27)10-13-11-21-15-4-2-1-3-14(13)15/h1-9,11,16,21,23-24H,10H2,(H,22,25)(H,26,27)/b8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XITPERBRJNUFSB-SOFGYWHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C=CC3=CC(=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)/C=C/C3=CC(=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Caffeoyltryptophan | |

CAS RN |

109163-69-1 | |

| Record name | N-Caffeoyltryptophan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029830 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

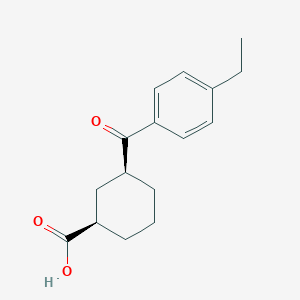

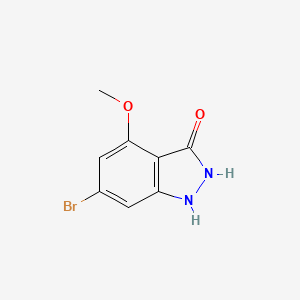

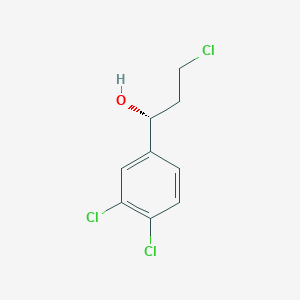

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![cis-3-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1649195.png)

![cis-3-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1649196.png)

![cis-3-[2-(3-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1649197.png)

![cis-3-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1649220.png)

![1-[2-Methyl-4-(methyloxy)phenyl]-2-pyrrolidinimine](/img/structure/B1649231.png)

![5-Nitro-2-[4-(trifluoromethyl)piperidino]benzenecarbaldehyde](/img/structure/B1649250.png)

![6-Chloro-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1649253.png)